2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is an organic compound with the molecular formula C12H8N2S2 This compound is known for its unique structure, which includes a naphthalene ring fused with a thiadiazole ring and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-naphthylamine with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using a suitable oxidizing agent, such as bromine or iodine, to yield the desired thiadiazole ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The purification steps may include recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalene or thiadiazole derivatives.
Scientific Research Applications
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of glutaminase.
Medicine: Explored for its anticancer properties, especially in targeting metabolic pathways in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it acts as a selective inhibitor of glutaminase GLS1, which is involved in glutamine metabolism. By inhibiting this enzyme, 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide disrupts the metabolic pathways that are crucial for the growth and survival of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibitory properties.
5-(2-naphthylsulfanyl)-1,2,3-thiadiazole: A closely related compound with a similar structure but different substituents.
Uniqueness
2-Naphthyl 1,2,3-thiadiazol-5-yl sulfide is unique due to its specific naphthalene-thiadiazole-sulfide structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glutaminase GLS1 sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
5-naphthalen-2-ylsulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c1-2-4-10-7-11(6-5-9(10)3-1)15-12-8-13-14-16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGSUQUBSOLKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CN=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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